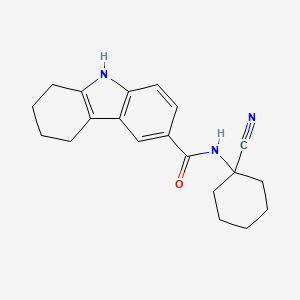
n-(1-Cyanocyclohexyl)-2,3,4,9-tetrahydro-1h-carbazole-6-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(1-Cyanocyclohexyl)-2,3,4,9-tetrahydro-1h-carbazole-6-carboxamide is a complex organic compound with a unique structure that combines a carbazole core with a cyanocyclohexyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-Cyanocyclohexyl)-2,3,4,9-tetrahydro-1h-carbazole-6-carboxamide typically involves multiple steps. One common method starts with the preparation of the carbazole core, followed by the introduction of the cyanocyclohexyl group. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity.
Preparation of Carbazole Core: The carbazole core can be synthesized through a series of cyclization reactions involving aromatic amines and aldehydes.
Introduction of Cyanocyclohexyl Group: The cyanocyclohexyl group is introduced via a nucleophilic substitution reaction, where a suitable cyanide source reacts with a cyclohexyl halide.
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to optimize reaction conditions and scale up the process. The use of biocatalysts, such as nitrilases, can also be explored to enhance the efficiency and selectivity of the synthesis .
Chemical Reactions Analysis
Types of Reactions
N-(1-Cyanocyclohexyl)-2,3,4,9-tetrahydro-1h-carbazole-6-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups, such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be used to modify the cyanocyclohexyl group, potentially converting it to an amine or other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used in substitution reactions, often in the presence of a base or acid catalyst.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carbonylated derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
N-(1-Cyanocyclohexyl)-2,3,4,9-tetrahydro-1h-carbazole-6-carboxamide has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in targeting specific receptors or enzymes.
Materials Science: Its properties can be exploited in the development of novel materials, such as organic semiconductors or light-emitting diodes (LEDs).
Biological Studies: The compound can be used as a probe to study biological pathways and interactions, particularly those involving the carbazole core.
Mechanism of Action
The mechanism of action of N-(1-Cyanocyclohexyl)-2,3,4,9-tetrahydro-1h-carbazole-6-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The cyanocyclohexyl group can enhance the compound’s binding affinity and selectivity, while the carbazole core can participate in various electronic interactions. These interactions can modulate the activity of the target, leading to the desired biological or chemical effect .
Comparison with Similar Compounds
Similar Compounds
1-Cyanocyclohexaneacetic Acid: This compound shares the cyanocyclohexyl group but lacks the carbazole core, making it less versatile in certain applications.
N-(4-Cyanotetrahydro-2H-pyran-4-yl) Derivatives: These compounds have a similar cyanocyclohexyl group but differ in the core structure, which can affect their reactivity and applications.
Uniqueness
N-(1-Cyanocyclohexyl)-2,3,4,9-tetrahydro-1h-carbazole-6-carboxamide is unique due to its combination of the carbazole core and the cyanocyclohexyl group. This unique structure provides a balance of electronic properties and steric effects, making it suitable for a wide range of applications in medicinal chemistry, materials science, and biological studies.
Properties
IUPAC Name |
N-(1-cyanocyclohexyl)-6,7,8,9-tetrahydro-5H-carbazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N3O/c21-13-20(10-4-1-5-11-20)23-19(24)14-8-9-18-16(12-14)15-6-2-3-7-17(15)22-18/h8-9,12,22H,1-7,10-11H2,(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BPFGWXVNTSYXMJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)(C#N)NC(=O)C2=CC3=C(C=C2)NC4=C3CCCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














